molecular formula C9H17NO3S B1584109 Tropine-3-mesylate CAS No. 35130-97-3

Tropine-3-mesylate

Cat. No. B1584109
CAS RN: 35130-97-3
M. Wt: 219.3 g/mol
InChI Key: JDDPSVBBPCQWAL-UHFFFAOYSA-N
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Description

Tropine-3-mesylate is a chemical compound with the molecular formula C9H17NO3S . It has an average mass of 219.301 Da and a monoisotopic mass of 219.092911 Da . It is also known by other names such as 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate .


Synthesis Analysis

The synthesis of Tropine-3-mesylate and similar tropane alkaloids has been a subject of study for over a century . Tropane alkaloid biosynthesis is best documented on the molecular genetic and biochemical level from solanaceous species . The biosynthesis may involve a type III polyketide synthase .


Molecular Structure Analysis

The molecular structure of Tropine-3-mesylate consists of a tropane ring, which is similar to cocaine, and a diphenyl ether . The core structure of tropane alkaloids, including Tropine-3-mesylate, is the 8-azabicyclo[3.2.1]octane structure .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Tropine-3-mesylate and similar tropane alkaloids are complex and involve multiple steps . The process may involve the use of an unconjugated N-methyl-Δ1-pyrrolinium cation as the starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation .

Scientific Research Applications

Microbial Biosynthesis of Tropane Alkaloids

Srinivasan and Smolke (2019) demonstrated the de novo production of tropine, a key intermediate in tropane alkaloids (TAs), in yeast. This study engineered yeast to produce tropine from simple carbon and nitrogen sources, highlighting its potential as a platform for the synthesis of TA derivatives with enhanced bioactivities (Srinivasan & Smolke, 2019).

Tropine and Pseudotropine Production in Yeast

Ping et al. (2019) explored the biosynthetic pathway of tropine and pseudotropine in yeast, focusing on these compounds as platform chemicals for synthesizing tropane and nortropane alkaloids. The study underscores the role of microbial synthesis in providing alternative sources for these compounds (Ping et al., 2019).

Tropinone Reductases in Plant Alkaloid Biosynthesis

Kaiser et al. (2006) investigated tropinone reductases (TRs) in potatoes, essential for the biosynthesis of tropane alkaloids, indicating their potential application in studying plant alkaloid pathways (Kaiser et al., 2006).

Enzymatic Characterization of Tropinone Reductase

Kushwaha et al. (2013) characterized a tropine-forming tropinone reductase from Withania coagulans, revealing insights into the enzymatic pathways for tropane alkaloid biosynthesis (Kushwaha et al., 2013).

Group 4 Complexes with Tropidinyl Ligand

Skoog et al. (2000) synthesized a new class of group 4 complexes with the tropidinyl ligand, derived from tropine. This study explores the potential of these complexes in catalytic olefin polymerization, indicating a novel application in material science (Skoog et al., 2000).

Functional Characterization of Tropine-Forming Reductase

Qiang et al. (2016) functionally characterized the tropine-forming reductase gene from Brugmansia arborea, providing insights into the molecular basis of tropane alkaloid production in plants (Qiang et al., 2016).

Application in Cancer Immunotherapy

Plattén et al. (2015) discussed targeting the tryptophan metabolism pathway in cancer immunity, suggesting potential applications of related compounds like tropine in developing novel cancer immunotherapies (Plattén et al., 2015).

Tropinone Reductases in Tropane Alkaloid Metabolism

Dräger (2006) explored the role of tropinone reductases in tropane alkaloid metabolism, providing a foundation for further research into the biosynthetic pathways of these compounds (Dräger, 2006).

Tryptophan-Kynurenine Metabolic Pathway in Chronic Pain

Tanaka et al. (2021) discussed the tryptophan-kynurenine metabolic pathway, highlighting its role in various illnesses and potential applications of related compounds in treating chronic pain conditions (Tanaka et al., 2021).

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDPSVBBPCQWAL-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892383
Record name Tropine-3-mesylate
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Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropine-3-mesylate

CAS RN

35130-97-3
Record name Tropine 3-mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropine-3-mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo)
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Record name TROPINE 3-MESYLATE
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Synthesis routes and methods I

Procedure details

Tropine (50 g) and triethylamine (60 mL, 43.56 g) in dichloromethane (1 L) were cooled to −10° C. Methane sulphonyl chloride (36 mL, 53.28 g) in dichloromethane (0.2 L) was added over 1 h at −5+/−2° C. After 0.5 h a solution of potassium carbonate (150 g) in water (0.4 L) was added and the mixture warmed to 20° C. The phases were separated and the aqueous phase extracted with further dichloromethane (1×0.2 L). The combined dichloromethane solution was concentrated by distillation collecting 1 L. n-Heptane (0.875 L) was added and the mixture stirred for 0.5 h. The solution was decanted off and then concentrated by distillation at 610 to 650 mbar until a solution temperature of 63° C. was reached. The solution was cooled to 0° C. with crystallization occurring during the cooling. The mixture was stirred for 1 h, the product isolated by filtration, washed and dried at <30° C. to give the title compound (60.62 g, 78.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0.2 L
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
solvent
Reaction Step Three
Yield
78.1%

Synthesis routes and methods II

Procedure details

Tropine (500 g, 3.54 mol) and triethylamine (590 mL, 430 g, 4.25 mol) were mixed in dichloromethane (10 L) and cooled to <−5° C. under a stream of nitrogen. A solution of methane sulphonyl chloride (329 mL, 487 g, 4.25 mol) in dichloromethane (2 L) was added over 4.33 h between −10.4 and −4.9° C. The mixture was stirred for 15 min, the cooling bath removed, and potassium carbonate solution (2.5 L, GB98596-043)) and deionised water (1.25 L) were added. The additions took 4 min and caused an exotherm raising the temperature to 2.8° C. The mixture was warmed to 15 to 20° C., filtered and the phases allowed to separate. The aqueous phase was extracted further with dichloromethane (2.5 L). The combined organic phases were heated to distil off dichloromethane at atmospheric pressure; 10 L were collected over 1.75 h reaching a base temp. of 42.8° C. and vapour temperature of 42° C. Hexane (7.5 L) was added and after allowing the mixture to cool (overnight) the mixture was filtered and the filtrate returned to a clean flask. The solution was reheated to distil at atmospheric pressure; 7.5 L were collected up to base and vapour temperatures of 60.5 and 62° C. respectively. The mixture was cooled to 0 to 5° C., stirred for 1 h, the product filtered off and washed with hexane (1.5 L). The product was dried under vacuum in a dessicator. Crystallisation from ethyl acetate/hexane or dichloromethane/hexane gave crystalline title compound which was then used in Step 3.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Quantity
329 mL
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tropine (50 g) and diisopropylethylamine (48.05 g) in dichloromethane (0.5 L) were cooled to −10° C. Methane sulphonyl chloride (44.7 g) in dichloromethane (0.125 L) was added over 0.75 h at <−5° C. After 0.5 h a solution of potassium carbonate (75 g) in water (0.2 L) was added and the mixture warmed to 20° C. The phases were separated and the dichloromethane solution concentrated by distillation under reduced pressure at <20° C. to leave a residue whereby the dichloromethane content was 51% w/w. Heptane (0.05 L) was added and the solution cooled to 0° C. to crystallize the title compound. Further heptane (0.45 L) was added and the mixture kept under vacuum (350 mbar) at 20-25° C. until the dichloromethane content was 8% w/w. The mixture was cooled to 0° C. and stirred for 1 h. The product was isolated by filtration, washed and dried at <30° C. to give the title compound (68.5 g, 88.1%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.05 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step Two
Quantity
0.125 L
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0.2 L
Type
solvent
Reaction Step Three
Quantity
0.05 L
Type
solvent
Reaction Step Four
Yield
88.1%

Synthesis routes and methods IV

Procedure details

A solution of tropine (10.0 g, 70.8 mmol), 4-dimethylaminopyridine (80 mg, 0.60 mmol), and triethylamine (11.0 mL, 78.9 mmol) in DCM (125 mL) was cooled to 0° C., charged with methanesulfonyl chloride (5.50 mL, 71.0 mmol), slowly allowed to warm to rt, and stirred for an additional 16 h at rt. The reaction mixture was partitioned between CHCl3 and sat. NaHCO3, and the layers were separated. The aqueous layer was extracted with CHCl3 (3×) and the combined organic fractions were washed with sat. NaHCO3 (2×), brine (2×), dried over Na2SO4, filtered, and concentrated in vacuo resulting in the title compound as a pale brown solid. This material was taken on to the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=1.94-2.09 (m, 6H), 2.20 (dt, J=15.4, 4.2 Hz, 2H), 2.28 (s, 3H), 2.99 (s, 3H), 3.10-3.17 (m, 2H), 4.94 (t, J=5.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.